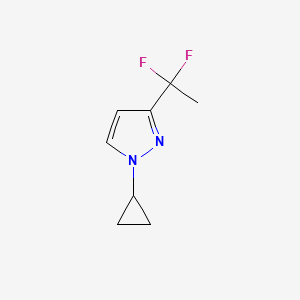

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole

Description

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a cyclopropyl substituent at the 1-position and a 1,1-difluoroethyl group at the 3-position. The cyclopropyl group enhances metabolic stability, while the difluoroethyl moiety contributes to electronic modulation and lipophilicity, influencing reactivity and bioavailability .

Properties

Molecular Formula |

C8H10F2N2 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-cyclopropyl-3-(1,1-difluoroethyl)pyrazole |

InChI |

InChI=1S/C8H10F2N2/c1-8(9,10)7-4-5-12(11-7)6-2-3-6/h4-6H,2-3H2,1H3 |

InChI Key |

NONFJZHPQXJTPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NN(C=C1)C2CC2)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 1,1-difluoroethyl ketone in the presence of a base, leading to the formation of the pyrazole ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially modifying the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology: Researchers investigate its interactions with biological molecules and potential as a probe in biochemical assays.

Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key pyrazole derivatives and their distinguishing features:

Key Observations :

- Boronic Ester Derivatives : Compounds like 1-(2,2-difluoroethyl)-4-boronic ester pyrazole (CAS 1049730-40-6) are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling drug discovery workflows. In contrast, the target compound lacks a boronic ester, limiting its utility in metal-catalyzed reactions but simplifying its synthesis .

- Fluorination Patterns : The heptafluoropropoxy-substituted pyrazole (CAS 808764-30-9) exhibits extreme fluorination, enhancing chemical inertness and thermal stability. The target compound’s 1,1-difluoroethyl group balances lipophilicity and reactivity, making it more suitable for biological applications .

- Pharmaceutical Candidates : PF-06815345 (CAS 2334434-49-8) demonstrates how pyrazole cores are integrated into drug candidates with complex pharmacophores. The target compound’s simpler structure positions it as a building block rather than a final drug .

Stability and Electronic Effects

- Metabolic Stability : Cyclopropyl groups reduce ring-opening metabolism compared to linear alkyl chains (e.g., 3-chloropropyl derivatives) .

- Electronic Modulation : The 1,1-difluoroethyl group provides moderate electron-withdrawing effects, contrasting with the stronger electron deficiency of nitro groups (e.g., CAS 808764-30-9) .

Biological Activity

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole, often referred to as a pyrazole derivative, has garnered attention due to its potential biological activities. This compound is being investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications in treating diseases such as cancer and autoimmune disorders.

The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts the citric acid cycle and electron transport chain, leading to altered energy production within cells. The compound's binding interactions with biomolecules also suggest changes in gene expression that may contribute to its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, which could be beneficial in developing new antibiotics. The specific mechanisms by which it exerts these effects are still under investigation, but studies have shown promising results against various bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as systemic lupus erythematosus and multiple sclerosis .

Cancer Therapeutics

The pyrazole scaffold has been associated with anticancer properties. Compounds similar to this compound have been shown to inhibit specific pathways involved in tumor growth and proliferation. For instance, derivatives have been designed to target PI3Kδ, a critical player in cancer cell signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Study on Antimicrobial Activity : A recent study demonstrated that 1-cyclopropyl-3-(difluoromethyl)pyrazole derivatives showed effective antibacterial activity against resistant strains, indicating a potential role in combating antibiotic resistance .

- Inflammatory Disease Model : In an animal model of inflammation, administration of the pyrazole compound resulted in reduced markers of inflammation and improved clinical outcomes compared to control groups .

- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through mechanisms involving SDH inhibition and subsequent metabolic disruption .

Data Summary

The following table summarizes the biological activities and relevant findings associated with this compound:

Q & A

Q. What are the recommended synthetic routes for 1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole, and how do reaction conditions influence yield?

Answer: The synthesis typically involves two key steps:

- Cyclopropane introduction : Cyclopropane groups can be introduced via [2+1] cycloaddition reactions using dichlorocarbene or via alkylation of pyrazole precursors with cyclopropyl halides. For example, cyclopropane-substituted pyrazoles have been synthesized using cyclopropyl ketones under acidic conditions .

- Difluoroethylation : The 1,1-difluoroethyl group is introduced via nucleophilic substitution or radical-mediated fluorination. For instance, difluoroacetic acid derivatives or fluoroalkyl halides (e.g., 1,1-difluoroethyl iodide) can react with pyrazole intermediates in the presence of bases like K₂CO₃ or catalysts such as CuI .

Q. Critical factors :

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for substitution reactions.

- Temperature : Difluoroethylation often requires reflux conditions (80–120°C) to overcome kinetic barriers .

- Catalysts : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity in pyrazole functionalization .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for verifying the presence of the 1,1-difluoroethyl group (δ ~ -90 to -110 ppm for CF₂). ¹H NMR can resolve cyclopropyl protons (δ ~ 0.5–2.0 ppm) and pyrazole ring protons (δ ~ 6.0–8.0 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C₈H₁₀F₂N₂ for the target compound).

- HPLC-PDA : Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and difluoroethyl groups influence reactivity in cross-coupling reactions?

Answer:

- Steric effects : The cyclopropyl group introduces strain, potentially hindering access to reaction sites. For example, Suzuki-Miyaura coupling with boronic acids may require bulky ligands (e.g., SPhos) to mitigate steric hindrance .

- Electronic effects : The electron-withdrawing difluoroethyl group (-CF₂CH₃) polarizes the pyrazole ring, enhancing electrophilicity at the 4- and 5-positions. This facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

Case study : In Pd-catalyzed cross-coupling, the cyclopropyl group reduces reaction rates by ~30% compared to non-strained analogs, while the difluoroethyl group increases yields by stabilizing transition states via inductive effects .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Answer: Discrepancies in biological data (e.g., kinase inhibition IC₅₀ values) often arise from:

- Substituent positional isomerism : For example, 3,5-dimethyl vs. 4-methyl pyrazoles exhibit differing binding affinities due to steric clashes in active sites .

- Fluorine substitution patterns : 1,1-difluoroethyl vs. trifluoromethyl groups alter metabolic stability and logP values, impacting bioavailability .

Q. Methodology :

Q. How can computational methods predict the metabolic stability of this compound?

Answer:

- DFT calculations : Assess bond dissociation energies (BDEs) for C-F and cyclopropane C-C bonds to predict susceptibility to oxidative metabolism .

- ADMET prediction tools : Software like Schrödinger’s QikProp estimates metabolic clearance rates using parameters like polar surface area (PSA) and cytochrome P450 binding affinity.

Example : The difluoroethyl group’s strong C-F bonds (BDE ~485 kJ/mol) reduce susceptibility to hepatic CYP450 oxidation compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the cytotoxicity of pyrazole derivatives with fluorinated substituents?

Answer: Contradictions often stem from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or exposure times (24h vs. 48h).

- Impurity artifacts : Residual solvents (e.g., DMSO) or unreacted starting materials (e.g., cyclopropyl halides) may skew results .

Q. Resolution :

- Reproducibility testing : Validate results across multiple labs using standardized protocols (e.g., MTT assay with <0.1% DMSO).

- HPLC-MS trace analysis : Identify and quantify impurities contributing to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.